REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=[O:7])=[C:4]([F:11])[CH:3]=1.[CH2:12]([OH:14])[CH3:13].C([O-])([O-])OC.[CH3:20][C:21]1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([CH:6]([O:14][CH2:12][CH3:13])[O:7][CH2:20][CH3:21])=[C:8]([F:10])[CH:9]=1 |f:3.4|
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Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=O)C(=C1)F)F
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Name
|
|
Quantity
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46 g
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
Methyl orthoformate
|
Quantity
|
17.76 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 7 hours
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Duration
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7 h
|
Type
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CONCENTRATION
|
Details
|
Upon completion, the reaction mixture was directly concentrated in vacuo
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Type
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WASH
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Details
|
washed with saturated aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)C(OCC)OCC)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |